Staunoside D
Description
Staunoside D is a triterpenoid saponin isolated from plant species such as Hedera helix ssp. rhizomatifera . Structurally, it belongs to the oleanane-type saponins, characterized by a triterpene aglycone (hederagenin or oleanolic acid) conjugated with oligosaccharide chains. Its molecular formula and weight are inferred to be similar to Staunoside A (C₄₁H₆₆O₁₃; [M-H]⁻ m/z 957) but with variations in glycosylation patterns . Its structural complexity and bioactivity make it a subject of interest in phytochemistry and pharmacology.
Properties
CAS No. |
155661-20-4 |
|---|---|
Molecular Formula |
C21H35N9O4 |
Molecular Weight |
1283.4 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C60H98O29/c1-55(2)13-15-60(54(79)89-52-46(78)42(74)37(69)30(85-52)22-80-49-43(75)39(71)34(66)26(18-61)81-49)16-14-58(5)24(25(60)17-55)7-8-32-56(3)11-10-33(57(4,23-65)31(56)9-12-59(32,58)6)86-53-48(88-51-45(77)41(73)36(68)28(20-63)83-51)47(38(70)29(21-64)84-53)87-50-44(76)40(72)35(67)27(19-62)82-50/h7,25-53,61-78H,8-23H2,1-6H3 |
InChI Key |
RHHBVUMTZVPZLL-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C |
Synonyms |
3-O-glucopyranosyl-1-2-(glucopyranosyl(1-3))-glucopyranosyl-hederagenin 28-O-(glucopyranosyl-1-6-glucopyranosyl) ester staunoside D |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Staunoside D with Analogous Saponins
Key Structural Differences:
- Glycosylation Patterns: this compound and Staunoside A share a hederagenin core but differ in glycosylation sites (C-3 vs. C-28). Hederacoside C has extended oligosaccharide chains, enhancing solubility and receptor binding .
- Aglycone Variation: Jionoside D, though functionally similar in glycoside class, uses a phenolic aglycone instead of triterpenoid, reducing its molecular weight and altering bioactivity .
Functional Comparisons
- Cytotoxicity: this compound and Staunoside A exhibit comparable cytotoxicity, likely due to shared hederagenin-mediated mitochondrial pathway activation. In contrast, α-hederin’s monodesmosidic structure enhances membrane permeability, increasing potency .
- Bioavailability: Hederacoside C’s polar trisaccharide chains improve aqueous solubility but limit cell membrane penetration, reducing its in vivo efficacy compared to this compound .
- Therapeutic Scope: Jionoside D’s antioxidant properties contrast with this compound’s cytotoxic focus, illustrating functional divergence within glycosides .
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